![molecular formula C17H12ClNO2S2 B2569291 N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-carboxamide CAS No. 1797078-46-6](/img/structure/B2569291.png)
N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of the compound could not be retrieved from the available data .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((5-benzoylthiophen-2-yl)methyl)-5-chlorothiophene-2-carboxamide” could not be retrieved from the available data .Scientific Research Applications
Fungicidal Activity
The synthesis and evaluation of N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide derivatives have revealed promising fungicidal properties . These compounds were designed by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene. Notably, compounds 4a and 4f demonstrated excellent fungicidal activity against cucumber downy mildew (CDM), surpassing commercially available fungicides. Compound 4f, in particular, exhibited remarkable efficacy in field trials, making it a potential candidate for further development as a fungicide .
Medicinal Chemistry and Drug Design
Thiophene derivatives, including N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide, have attracted interest in drug discovery. Researchers explore their potential as lead compounds for developing novel drugs due to their diverse biological effects . Further studies could investigate their interactions with biological targets and optimize their pharmacological properties.
Anti-Inflammatory Agents
Thiophene-containing compounds have been investigated for their anti-inflammatory properties. Although specific data on N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide are limited, its structural features suggest potential anti-inflammatory activity. Future research could explore this aspect in more detail .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S2/c18-15-9-8-14(23-15)17(21)19-10-12-6-7-13(22-12)16(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFFMNMULZDVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide |
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